REACTION_CXSMILES
|
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.Cl[C:24]1[CH:25]=[C:26]([CH:30]=[CH:31][CH:32]=1)[CH2:27][CH2:28][OH:29].C(Cl)[Cl:34]>>[Cl:34][C:32]1[CH:31]=[CH:30][C:26]([CH2:27][CH:28]=[O:29])=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.313 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CCO)C=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h and 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then quenched by addition of 20 mL sat. aq. Na2S2O3
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (2×50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O and sat. aq. NaCl (50 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting semisolid residue was triturated with 10% EtOAc in hexanes
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the oily residue was purified by flash column chromatography (SiO2)
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexanes to 15% EtOAc in hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.211 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |